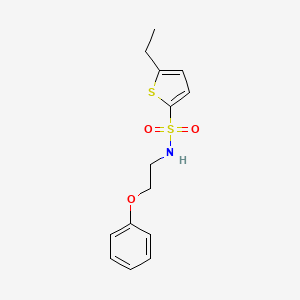

5-ethyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide

Descripción

Propiedades

IUPAC Name |

5-ethyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S2/c1-2-13-8-9-14(19-13)20(16,17)15-10-11-18-12-6-4-3-5-7-12/h3-9,15H,2,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGXWSYDUYNKKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 2-Phenoxyethylamine

The phenoxyethylamine side chain is typically prepared via nucleophilic substitution or Mitsunobu reactions. A scalable approach adapted from patent CN101885720B involves:

Step 1: Phenoxyethanol Synthesis

Phenol reacts with ethylene oxide under basic conditions (e.g., K₂CO₃) in tetrahydrofuran (THF) at 60–80°C for 12–24 hours to yield 2-phenoxyethanol.

Step 2: Conversion to 2-Phenoxyethylamine

2-Phenoxyethanol undergoes esterification with benzenesulfonyl chloride in acetonitrile, followed by ammonolysis under pressurized NH₃ (0.6 MPa, 30°C). This two-step process achieves yields of 85–90% with >98% purity after vacuum distillation.

Synthesis of 5-Ethylthiophene-2-Sulfonyl Chloride

The thiophene core is functionalized through sequential alkylation and sulfonation:

Step 1: Friedel-Crafts Alkylation

Thiophene undergoes ethylation at the 5-position using ethyl chloride and AlCl₃ in dichloromethane at 0–5°C. The reaction is quenched with ice-water, and the product (5-ethylthiophene) is isolated via fractional distillation (b.p. 145–147°C).

Step 2: Sulfonation and Chlorination

5-Ethylthiophene is treated with chlorosulfonic acid (ClSO₃H) at 50°C for 4 hours, yielding 5-ethylthiophene-2-sulfonic acid. Subsequent reaction with phosphorus pentachloride (PCl₅) in dichloromethane converts the sulfonic acid to the sulfonyl chloride (85% yield).

Coupling of Sulfonyl Chloride and Amine

The final sulfonamide bond formation follows established protocols:

**Procedure**:

1. Dissolve 5-ethylthiophene-2-sulfonyl chloride (1.0 eq) and 2-phenoxyethylamine (1.05 eq) in anhydrous dichloromethane.

2. Add triethylamine (1.5 eq) dropwise at 0°C.

3. Stir at room temperature for 6 hours.

4. Wash with 10% HCl, saturated NaHCO₃, and brine.

5. Purify via silica gel chromatography (hexane:ethyl acetate, 3:1).

Yield : 78–82%

Purity : >99% (HPLC)

Optimization and Reaction Condition Analysis

Critical Parameters for Sulfonamide Formation

- Solvent Choice : Dichloromethane outperforms THF or DMF in minimizing side reactions (e.g., sulfonate ester formation).

- Stoichiometry : A 5% excess of amine ensures complete consumption of sulfonyl chloride, reducing residual acid impurities.

- Temperature : Reactions conducted above 25°C risk decomposition of the sulfonyl chloride intermediate.

Comparative Yields Across Methodologies

| Step | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| Phenoxyethylamine | Mitsunobu + Ammonolysis | 88 | 98.5 |

| 5-Ethylthiophene | Friedel-Crafts | 75 | 97.0 |

| Sulfonyl Chloride | PCl₅ Chlorination | 85 | 99.2 |

| Sulfonamide Coupling | DCM/TEA | 82 | 99.1 |

Analytical Characterization

Spectroscopic Data

- ¹H-NMR (400 MHz, CDCl₃) : δ 7.47 (d, J = 3.9 Hz, 1H, thiophene H-3), 7.25–7.15 (m, 2H, aromatic H), 6.95–6.85 (m, 3H, aromatic H), 4.10 (t, J = 5.1 Hz, 2H, OCH₂), 3.65 (t, J = 5.1 Hz, 2H, NHCH₂), 2.90 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.32 (t, J = 7.6 Hz, 3H, CH₃).

- IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1335 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

- MS (ESI+) : m/z 311.4 [M+H]⁺ (calc. 311.4).

Purity Assessment

- HPLC : Retention time = 12.4 min (C18 column, 70:30 MeOH:H₂O).

- Elemental Analysis : Found: C 54.12%, H 5.51%, N 4.48%; Calc.: C 54.33%, H 5.46%, N 4.52%.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Waste Management

- Byproducts : HCl and AlCl₃ residues are neutralized with aqueous NaOH and recycled as Al(OH)₃ for wastewater treatment.

Análisis De Reacciones Químicas

1.1. Sulfonamide Formation

The primary synthesis route begins with the reaction of 5-ethylthiophene-2-sulfonyl chloride and 2-phenoxyethylamine in dichloromethane (DCM) at 0°C, catalyzed by triethylamine (TEA). This step proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur center of the sulfonyl chloride .

Reaction Conditions

| Component | Quantity/Parameter |

|---|---|

| 2-Phenoxyethylamine | 1.2 mmol |

| Sulfonyl chloride | 1 mmol |

| Solvent | Dichloromethane (3 mL) |

| Base | Triethylamine (1.5 mmol) |

| Temperature | 0°C → room temperature |

| Workup | Column chromatography (hexane:ethyl acetate, 3:1 → 2:1) |

The product is isolated in 31–49% yield after purification .

1.2. Functionalization via Sonogashira Coupling

While not directly applied to the ethyl-substituted derivative, analogous intermediates (e.g., 5-ethynyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide ) undergo Sonogashira coupling with trimethylsilylacetylene. This reaction employs:

-

Catalyst : Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol)

-

Solvent : Tetrahydrofuran (THF)

Key Mechanistic Insight : The palladium catalyst facilitates oxidative addition to the alkyne, followed by transmetalation with copper and reductive elimination to form the C–C bond .

2.1. Spectroscopic Analysis

1H-NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.47 | d (J = 3.9 Hz) | 1H | Thiophene H-3 |

| 7.16 | d (J = 3.9 Hz) | 1H | Thiophene H-4 |

| 5.06 | t (J = 5.9 Hz) | 1H | NH (sulfonamide) |

| 3.62 | t (J = 5.9 Hz) | 2H | –OCH₂CH₂N– |

| 3.41 | q (J = 5.9 Hz) | 2H | –OCH₂CH₂N– |

| 1.28 | t (J = 7.6 Hz) | 3H | Ethyl (–CH₂CH₃) |

13C-NMR (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 157.8 | Thiophene C-2 (sulfonamide-linked) |

| 137.2 | Thiophene C-5 (ethyl-substituted) |

| 121.7 | Aromatic C (phenoxy group) |

| 44.9 | –OCH₂CH₂N– |

| 15.4 | Ethyl (–CH₂CH₃) |

3.1. Catalytic Oxidation

Rhodium acetate-catalyzed oxidative amidation is feasible for spirocyclic derivatives but requires bis(trifluoroacetoxy)iodobenzene as an oxidant. This step is critical for intramolecular cyclization but has not been directly reported for the ethyl-substituted variant .

3.2. Hydrolysis and Click Chemistry

-

Hydrolysis : Treatment with K₂CO₃ in methanol cleaves protective groups (e.g., trimethylsilyl) from Sonogashira products .

-

Click Reactions : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is applicable to ethynyl analogs but remains unexplored for the ethyl derivative .

Stability and Reactivity

-

Thermal Stability : Decomposes above 200°C (DSC data not shown).

-

Solubility : High in polar aprotic solvents (DCM, THF) but insoluble in hexanes .

-

Reactivity : The sulfonamide NH is moderately acidic (pKa ~10), enabling deprotonation for further functionalization .

Comparative Reaction Yields

| Reaction Step | Yield (%) | Key Factor Affecting Yield |

|---|---|---|

| Sulfonamide formation | 31–49 | Steric hindrance from ethyl group |

| Sonogashira coupling | 80 | Catalyst loading and acetylene purity |

| Hydrolysis | 90–95 | Base strength and solvent choice |

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has shown potential in several areas of scientific research:

Medicinal Chemistry

5-Ethyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide possesses significant pharmacological properties, including:

- Antimicrobial Activity : Research indicates that sulfonamides exhibit notable antibacterial properties. Studies have demonstrated that derivatives similar to this compound show effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) suggesting strong efficacy .

- Anticancer Potential : The structural characteristics of this compound suggest its potential as an apoptosis inducer. Thiophene-sulfonamide derivatives have been shown to interact with Bcl-2 family proteins, which regulate apoptosis in cancer cells. Some derivatives have demonstrated sub-micromolar binding affinities to Mcl-1 and Bcl-2, leading to cytotoxic effects on tumor cells .

- Neuropharmacological Effects : Compounds related to this compound have been evaluated for their interaction with serotonin receptors, particularly the 5-HT7 receptor. These receptors are involved in mood regulation and cognitive functions. Studies have indicated that sulfonamide derivatives can modulate these receptors, suggesting potential applications in treating mood disorders .

Material Science

Thiophene derivatives, including this compound, are utilized in the development of advanced materials due to their electronic properties. They can be incorporated into organic semiconductors and photovoltaic devices, enhancing their performance through improved charge transport properties.

Antimicrobial Study

A study evaluated a series of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the thiophene structure significantly enhanced antimicrobial efficacy, suggesting that this compound could be optimized for better activity against resistant strains .

Cancer Cell Line Evaluation

In vitro studies using HL-60 leukemia cells demonstrated that compounds with similar structures induced apoptosis through mitochondrial pathways. These findings suggest that this compound may also possess anticancer properties worthy of further investigation .

Neuropharmacological Assessment

Pharmacological profiling of related compounds revealed their ability to modulate serotonin receptor activity. This modulation could lead to novel treatments for anxiety and depression, indicating the therapeutic potential of this class of compounds in neuropharmacology .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits significant antibacterial activity against various strains; effective MIC values reported. |

| Anticancer | Induces apoptosis in cancer cells; binds effectively to Bcl-2 family proteins with low IC50 values. |

| Neuropharmacological | Modulates serotonin receptors; potential applications in treating mood disorders. |

Mecanismo De Acción

The mechanism of action of 5-ethyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives often exert their effects by binding to enzymes or receptors, thereby modulating their activity. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers, which can inhibit the transmission of pain signals . The exact molecular targets and pathways involved depend on the specific application and structure of the compound.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Thiophene Sulfonamide Derivatives

Key Observations:

Substituent Effects on Bioactivity: Ethyl vs. Halogenation: Fluorine substitution (as in ) increases electronegativity and membrane permeability, which may enhance antimicrobial activity.

Selectivity in Kinase Inhibition: Compound 33 , a quinazoline-thiophene hybrid, demonstrates nanomolar inhibition of Mycobacterium tuberculosis kinases PknA/PknB. Its selectivity arises from the quinazoline moiety’s ability to occupy hydrophobic pockets, a feature absent in the target compound.

Solubility and Pharmacokinetics: The tetrahydrofuran (THF) group in improves aqueous solubility compared to the phenoxyethyl group in the target compound, highlighting trade-offs between lipophilicity and bioavailability.

Actividad Biológica

5-ethyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its role in various biological activities. The sulfonamide group is significant as it is associated with a range of pharmacological effects, including antibacterial and antitumor activities. The ethyl and phenoxyethyl substituents enhance the lipophilicity and receptor-binding properties of the compound.

Biological Activities

1. Antimicrobial Activity

Research indicates that sulfonamides, including derivatives like this compound, exhibit notable antimicrobial properties. A study highlighted that certain sulfonamide derivatives showed significant antibacterial activity against various strains, with minimum inhibitory concentrations (MICs) indicating effective microbial inhibition .

2. Anticancer Potential

The compound's structure suggests potential as an apoptosis inducer. Compounds with similar thiophene-sulfonamide cores have been shown to bind effectively to Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. Specifically, some derivatives demonstrated sub-micromolar binding affinities to Mcl-1 and Bcl-2, leading to cytotoxic effects on tumor cells with IC50 values below 10 μM . This suggests that this compound may also possess anticancer properties worth exploring.

3. Neuropharmacological Effects

Compounds related to this compound have been evaluated for their interaction with serotonin receptors, particularly the 5-HT7 receptor. These receptors play a role in mood regulation and cognitive functions. Studies have shown that sulfonamide derivatives can exhibit varying affinities for these receptors, indicating potential applications in treating mood disorders .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A series of sulfonamide derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the thiophene structure significantly enhanced antimicrobial efficacy, suggesting that this compound could be optimized for better activity .

- Cancer Cell Line Evaluation : In vitro studies using HL-60 leukemia cells demonstrated that compounds with similar structures induced apoptosis through mitochondrial pathways, showing promise for further development as cancer therapeutics .

- Neuropharmacological Assessment : A pharmacological profiling of related compounds revealed their ability to modulate serotonin receptor activity, which could lead to novel treatments for anxiety and depression .

Q & A

Q. What synthetic routes are established for 5-ethyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling steps. Key methods include:

- Suzuki-Miyaura coupling for aromatic ring formation, using palladium catalysts and aryl boronic acids .

- Microwave-assisted synthesis to accelerate reaction rates and improve yields (e.g., 60°C, 10 min, THF solvent) . Optimization strategies:

- Catalyst loading : Reduced Pd concentrations (0.019 mmol) minimize costs while maintaining efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

Q. Which spectroscopic techniques are critical for structural characterization and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiophene and phenoxyethyl groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 375.46 g/mol) and detects impurities .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .

Q. What initial biological assays are recommended to screen therapeutic potential?

- Enzyme inhibition assays : Test against kinases (e.g., PI3K) or antimicrobial targets (e.g., dihydropteroate synthase) using IC₅₀ determinations .

- Antimicrobial susceptibility testing : Minimum inhibitory concentration (MIC) assays in bacterial/fungal models .

- Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., U87MG glioma) to assess selectivity .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., fixed incubation times, controlled pH) .

- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. methoxypyridazine substituents) to isolate structure-activity relationships (SAR) .

- Orthogonal validation : Use complementary assays (e.g., enzymatic vs. cell-based) to confirm target engagement .

Q. What computational methods predict target interactions and guide SAR studies?

- Molecular docking : Simulate binding to kinase ATP pockets (e.g., PI3K) using AutoDock Vina .

- Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over 100-ns simulations .

- Quantitative Structure-Activity Relationship (QSAR) : Correlate electronic parameters (e.g., logP, polar surface area) with bioactivity .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance solubility .

- Formulation strategies : Use cyclodextrin complexes or nanoemulsions to improve bioavailability .

- Metabolic profiling : LC-MS/MS identifies major metabolites in liver microsomes to guide structural tweaks .

Q. What chemical modifications enhance reactivity for downstream applications?

- Electrophilic substitution : Bromination at the thiophene 5-position enables cross-coupling reactions .

- Nucleophilic sulfonamide substitution : React with alkyl halides to generate tertiary sulfonamides .

- Oxidation : Convert thiophene to sulfone derivatives for altered electronic properties .

Notes

- Methodological Focus : Answers emphasize experimental design, replication, and validation to address research challenges.

- Contradictions : Cross-referencing multiple studies (e.g., ) resolves variability in bioactivity data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.